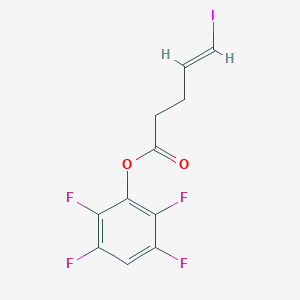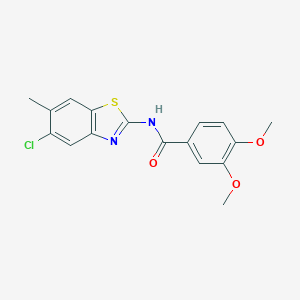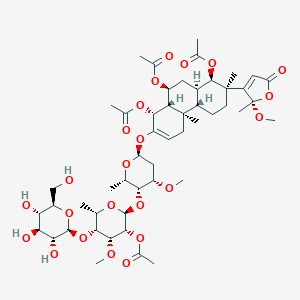
22,23-Epoxy-2-aza-2,3-dihydrosqualene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22,23-Epoxy-2-aza-2,3-dihydrosqualene (EAD) is a synthetic compound that has been extensively studied for its potential applications in scientific research. EAD is a derivative of squalene, a natural compound found in shark liver oil, which has been shown to have a range of biological activities. EAD has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mecanismo De Acción
The mechanism of action of 22,23-Epoxy-2-aza-2,3-dihydrosqualene is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of cholesterol and other lipids. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of immune cell activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant activity and may contribute to the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
22,23-Epoxy-2-aza-2,3-dihydrosqualene has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized chemical properties. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 22,23-Epoxy-2-aza-2,3-dihydrosqualene, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for this compound, and the elucidation of its mechanism of action. This compound may also have applications in other fields, such as materials science and engineering. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
22,23-Epoxy-2-aza-2,3-dihydrosqualene can be synthesized using various methods, including a reaction between squalene and hydrazine, followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of squalene with hydrazine hydrate, followed by oxidation with hydrogen peroxide and catalytic iodine. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
22,23-Epoxy-2-aza-2,3-dihydrosqualene has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor activities, and has been investigated for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and multiple sclerosis.
Propiedades
Número CAS |
132905-42-1 |
|---|---|
Fórmula molecular |
C5H14N2O2 |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine |
InChI |
InChI=1S/C29H51NO/c1-24(16-11-18-26(3)20-13-23-30(7)8)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14+,25-15?,26-18?,27-19+ |
Clave InChI |
GWEMXZKDKGDITR-WOQKMROYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC=C(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)CCCN(C)C |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
SMILES canónico |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Sinónimos |
22,23-EADS 22,23-epoxy-2-aza-2,3-dihydrosqualene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)



